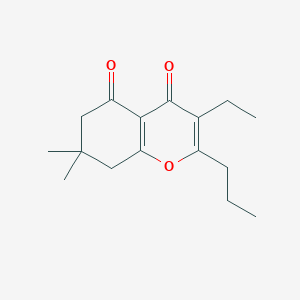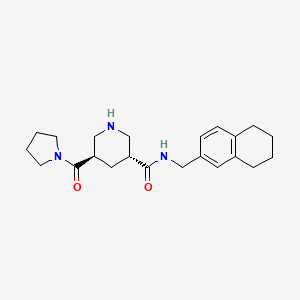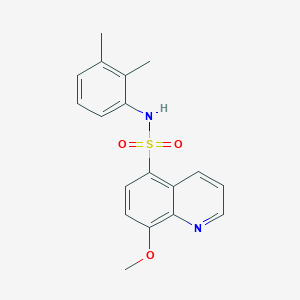
3-ethyl-7,7-dimethyl-2-propyl-7,8-dihydro-4H-chromene-4,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of chemicals known as chromenes, which have been extensively studied due to their interesting chemical properties and potential applications in various fields. However, specific information on this compound's introduction is scarce, indicating a niche area of research.
Synthesis Analysis
The synthesis of related chromene derivatives involves multi-component reactions, showcasing the versatility and complexity of methods used to construct these molecules. For instance, Dmitriev et al. (2011) demonstrated a three-component condensation process to form chromene derivatives, highlighting the synthetic routes available for these compounds (Dmitriev, Silaichev, Aliev, & Maslivets, 2011). Additionally, Satyanarayana et al. (2021) developed a one-pot, four-component, green synthesis approach, emphasizing the ongoing efforts to make the synthesis of such compounds more environmentally friendly and efficient (Satyanarayana et al., 2021).
Molecular Structure Analysis
The molecular structure of chromene derivatives has been elucidated through various techniques, including X-ray diffraction (XRD). Silva et al. (2011) provided insights into the crystal structure and hydrogen bonding of chromene derivatives, which are crucial for understanding their reactivity and interactions (Silva et al., 2011).
Chemical Reactions and Properties
Chromene derivatives undergo a range of chemical reactions, showcasing their reactivity. Kayukova et al. (1998) explored the reactions of chromene compounds with various reagents, revealing the synthetic versatility and potential for functionalization of these molecules (Kayukova et al., 1998).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystalline structure, are essential for their application and handling. The analysis by da Silva et al. (2007) on the pi-stacked dimers in chromene derivatives provides valuable information on the solid-state arrangements and interactions between molecules, which can influence their physical properties (da Silva et al., 2007).
Chemical Properties Analysis
The chemical properties of chromene derivatives, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are critical for their utility in chemical syntheses and applications. For instance, the study by Pivovarenko et al. (2002) on a specific fluorescent probe highlights the unique chemical behaviors of chromene derivatives in response to environmental changes (Pivovarenko, Jo´źwiak, & Błażejowski, 2002).
properties
IUPAC Name |
3-ethyl-7,7-dimethyl-2-propyl-6,8-dihydrochromene-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-5-7-12-10(6-2)15(18)14-11(17)8-16(3,4)9-13(14)19-12/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKHXRZAUJRXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)C2=C(O1)CC(CC2=O)(C)C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7,7-dimethyl-2-propyl-7,8-dihydro-4H-chromene-4,5(6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R*,4S*)-1-[(2-methoxypyridin-3-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627167.png)

![2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-6-methoxyphenol](/img/structure/B5627170.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)
![9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5627186.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-furamide](/img/structure/B5627206.png)

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5627217.png)


![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627241.png)
![1-[2-methoxy-5-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5627242.png)